What are the physical and chemical properties of 2,4-Dihydroxy-3-methoxyacetophenone
What are the physical and chemical properties of 2,4-Dihydroxy-3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,4-Dihydroxy-3-methoxyacetophenone. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and derivatives is included to provide a broader context for its potential characteristics and activities. All data not explicitly for 2,4-Dihydroxy-3-methoxyacetophenone is clearly indicated.
Chemical and Physical Properties
2,4-Dihydroxy-3-methoxyacetophenone, a substituted acetophenone, possesses a range of physicochemical properties relevant to its potential applications in research and drug development. While experimentally determined data is scarce, a combination of database entries and calculated values provides a foundational understanding of this compound.
Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | PubChem[1] |
| CAS Number | 18256-48-9[2][3], 62615-26-3[1] | Multiple Sources |
| Molecular Formula | C₉H₁₀O₄ | NIST[3], PubChem[1] |
| Molecular Weight | 182.17 g/mol | NIST[3], PubChem[1] |
| InChI | InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3 | NIST[3] |
| InChIKey | QNMANLUEFQNQCX-UHFFFAOYSA-N | NIST[3] |
| SMILES | COc1cc(C(=O)CO)ccc1O | Cheméo[2] |
Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 141 - 142 °C | For isomer: 2',6'-Dihydroxy-4'-methoxyacetophenone | PubChem[4] |
| Boiling Point | 371.00 °C | Supplier data for CAS 62615-26-3 | IndiaMART |
| Density | 1.284 g/cm³ | Supplier data for CAS 62615-26-3 | IndiaMART |
| logP (Octanol/Water) | 0.576 | Calculated | Cheméo[2] |
| Water Solubility | -1.78 (log10(S) mol/L) | Calculated | Cheméo[2] |
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for 2,4-Dihydroxy-3-methoxyacetophenone were not found, the National Institute of Standards and Technology (NIST) database indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data for this compound[3]. Researchers are encouraged to consult the NIST Chemistry WebBook for this information.
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of 2,4-Dihydroxy-3-methoxyacetophenone are not extensively documented in publicly available literature. However, a handbook on hydroxyacetophenones outlines two primary synthetic routes.
Synthetic Pathways
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Catalytic Hydrogenolysis: This method involves the hydrogenolysis of 4-(benzyloxy)-2-hydroxy-3-methoxyacetophenone. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate to cleave the benzyl ether protecting group.
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Boron Trifluoride-Acetic Acid Complex Reaction: This approach involves the reaction of pyrogallol 2-methyl ether with a boron trifluoride-acetic acid complex. This method likely proceeds through a Friedel-Crafts acylation type mechanism.
A generalized workflow for the catalytic hydrogenolysis approach is depicted below.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathway modulation by 2,4-Dihydroxy-3-methoxyacetophenone are limited. However, research on its chalcone derivatives provides insights into its potential as a scaffold for developing biologically active molecules.
Anti-Cancer and Anti-Inflammatory Potential of Derivatives
Chalcone derivatives of 2,4-dihydroxyacetophenone have demonstrated notable anti-cancer and anti-inflammatory properties. These activities are often attributed to their interaction with key cellular signaling pathways.
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PI3K/Akt/mTOR Pathway: A study on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, a derivative, has shown that it can suppress the proliferation of multiple myeloma cells and induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
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NF-κB and p38 MAPK Pathways: Another chalcone derivative, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been found to possess anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide-activated macrophages. These pathways are central to the inflammatory response.
It is important to reiterate that these findings are for derivatives of 2,4-Dihydroxy-3-methoxyacetophenone, and further research is required to determine if the parent compound exhibits similar activities.
Conclusion
2,4-Dihydroxy-3-methoxyacetophenone is a compound of interest with a foundation of predicted and some reported physical and chemical properties. While detailed experimental data, particularly regarding its biological activity and specific experimental protocols, remains to be fully elucidated, the activities of its derivatives suggest that it is a valuable scaffold for medicinal chemistry and drug discovery efforts, particularly in the areas of oncology and inflammation. Further experimental validation of its properties and biological functions is warranted.
References
- 1. indiamart.com [indiamart.com]
- 2. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Hydroxy-2-methylanthraquinone | CAS:6268-09-3 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
